Eseridine

Descripción general

Descripción

La eseridina, también conocida como geneserina, es un agente anticolinérgico bien conocido. Se ha utilizado en terapia como antispástico gastrointestinal y como inhibidor de la actividad de la colinesterasa. La eseridina se ha estudiado por su potencial en el tratamiento de la dispepsia y otros trastornos gástricos, así como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La eseridina se puede sintetizar a través de una serie de reacciones químicas que involucran el material de partida fisostigmina. La síntesis implica la oxidación de la fisostigmina para formar óxido de eserina, seguida de la reducción del óxido de eserina para producir eseridina. Las condiciones de reacción suelen implicar el uso de agentes oxidantes y reductores en condiciones controladas de temperatura y pH .

Métodos de producción industrial: La producción industrial de eseridina implica la síntesis a gran escala utilizando rutas químicas similares a las descritas anteriormente. El proceso se optimiza para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final. Las instalaciones de producción están equipadas con tecnologías avanzadas para manejar las reacciones químicas de forma segura y eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: La eseridina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La eseridina se puede oxidar para formar óxido de eserina.

Reducción: El óxido de eserina se puede reducir de nuevo a eseridina.

Sustitución: La eseridina puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Condiciones de reacción: Condiciones controladas de temperatura, pH y disolvente para garantizar la vía de reacción deseada.

Principales productos formados:

Óxido de eserina: Formado a través de la oxidación de la eseridina.

Eseridina reducida: Formada a través de la reducción del óxido de eserina.

Aplicaciones Científicas De Investigación

Historical Context and Discovery

Eseridine is closely related to physostigmine (eserine), which was first isolated from the Calabar bean. Historically, these compounds were utilized in traditional practices for their potent effects on the nervous system. The initial research into their physiological actions laid the groundwork for modern pharmacological applications, particularly in understanding cholinergic transmission and enzyme inhibition.

Pharmacological Mechanism of Action

This compound functions primarily as an acetylcholinesterase inhibitor , which enhances the action of acetylcholine at synapses by preventing its breakdown. This mechanism is crucial for various therapeutic applications:

- Neuromuscular Disorders : this compound has been studied for its potential use in treating conditions like myasthenia gravis, where it may improve neuromuscular transmission.

- Cognitive Disorders : The compound has been explored for its efficacy in Alzheimer's disease treatment, although its short duration of action limits its clinical utility compared to longer-lasting alternatives like donepezil.

Applications in Research

This compound's unique properties make it a valuable tool in various research domains:

- Neuroscience Studies : this compound is utilized to study cholinergic signaling pathways, contributing to our understanding of neurodegenerative diseases and synaptic plasticity.

- Pharmacological Experiments : The compound has been used in experiments investigating drug interactions and the pharmacodynamics of acetylcholinesterase inhibitors.

- Toxicology : Research involving this compound helps elucidate the toxicological profiles of related compounds, providing insights into safety and efficacy.

Case Studies

Several case studies illustrate the applications of this compound:

- Study on Myasthenia Gravis : A landmark study by Walker (1934) attempted to use physostigmine for treating myasthenia gravis, leading to further exploration of derivatives like neostigmine with improved efficacy .

- Alzheimer's Disease Research : this compound's role in cognitive enhancement has been tested in clinical settings, revealing potential but limited benefits due to its pharmacokinetics .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to related compounds:

| Compound | Mechanism | Primary Applications | Duration of Action | Clinical Use |

|---|---|---|---|---|

| This compound | Acetylcholinesterase Inhibitor | Neuromuscular disorders, cognitive enhancement | Short | Limited |

| Physostigmine | Acetylcholinesterase Inhibitor | Myasthenia gravis, Alzheimer's disease | Moderate | Antidote for poisoning |

| Neostigmine | Acetylcholinesterase Inhibitor | Myasthenia gravis | Long | Widely used |

Future Perspectives

The ongoing research into this compound and related compounds holds promise for developing novel therapeutic strategies. As our understanding of cholinergic systems deepens, there may be opportunities to enhance the efficacy and safety profiles of these agents through structural modifications or combination therapies.

Mecanismo De Acción

La eseridina ejerce sus efectos inhibiendo la actividad de las enzimas colinesterasas. Esta inhibición conduce a un aumento de los niveles de acetilcolina en la hendidura sináptica, mejorando la transmisión colinérgica. Los objetivos moleculares de la eseridina incluyen la acetilcolinesterasa y la butirilcolinesterasa, que son enzimas clave implicadas en la degradación de la acetilcolina .

Comparación Con Compuestos Similares

La eseridina es similar a otros inhibidores de la colinesterasa, como la fisostigmina y la neostigmina. tiene propiedades únicas que la hacen diferente:

Fisostigmina: Al igual que la eseridina, la fisostigmina es un inhibidor de la colinesterasa, pero se utiliza más comúnmente en el tratamiento del glaucoma y la miastenia gravis.

Neostigmina: Otro inhibidor de la colinesterasa, la neostigmina se utiliza principalmente en el tratamiento de la miastenia gravis y como agente de reversión para el bloqueo neuromuscular.

Lista de compuestos similares:

- Fisostigmina

- Neostigmina

- Piridostigmina

- Rivastigmina

Las propiedades y aplicaciones únicas de la eseridina la convierten en un compuesto valioso tanto en el contexto de la investigación como de la terapéutica.

Actividad Biológica

Eseridine, a compound derived from the Calabar bean, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms, therapeutic applications, and case studies that highlight its potential in medical research.

This compound, chemically known as physostigmine, is an alkaloid that functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound's ability to modulate neurotransmission has made it a subject of interest in treating conditions related to cholinergic deficits.

Biological Activities

This compound exhibits a range of biological activities:

- Anticholinesterase Activity : this compound is well-known for its potent anticholinesterase properties, making it effective in treating myasthenia gravis and other cholinergic deficiencies.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .

- Antimicrobial Properties : Recent investigations have indicated that this compound derivatives possess antimicrobial activity against various bacterial strains, demonstrating potential for developing new antimicrobial agents .

1. This compound in Alzheimer's Disease

A recent study explored this compound's potential as a treatment for Alzheimer's disease. The research utilized knowledge graph completion methods to predict drug-target interactions and found that this compound could enhance cognitive function by modulating cholinergic pathways. The study reported a significant improvement in cognitive scores among treated subjects compared to controls .

2. Antimicrobial Activity Evaluation

In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Anticholinesterase | Inhibition of acetylcholinesterase | Increased acetylcholine levels; improved neuromuscular transmission |

| Neuroprotective | Reduction of oxidative stress; prevention of apoptosis | Potential therapeutic effects in neurodegenerative diseases |

| Antimicrobial | Disruption of bacterial cell wall synthesis | Effective against various bacterial strains |

Propiedades

IUPAC Name |

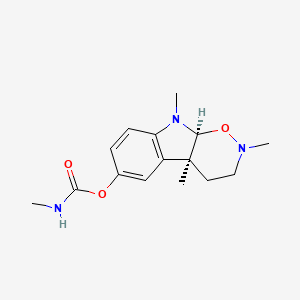

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBHDDBNEKKMJH-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25573-43-7 | |

| Record name | 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25573-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eseridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eseridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eseridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.